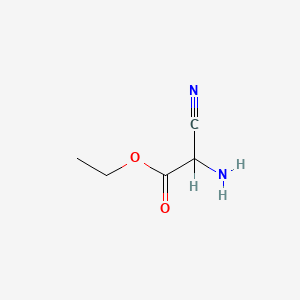![molecular formula C13H12F3NO2 B2478328 1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone CAS No. 439097-57-1](/img/structure/B2478328.png)
1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone (TFBP) is an organic compound with a wide range of applications in scientific research. It is a versatile synthetic building block and has been used in organic synthesis, drug discovery, and materials science. TFBP has been studied for its potential use in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.
Aplicaciones Científicas De Investigación
Molecular Conformations and Hydrogen Bonding
1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone and its derivatives demonstrate unique molecular conformations and exhibit diverse hydrogen bonding patterns. For instance, the research on closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines reveals different molecular conformations and hydrogen bonding in zero, one, and two dimensions, which are significant for understanding the molecular interactions and structural stability of these compounds (Sagar et al., 2017).
Chemical Synthesis and Reaction Pathways
The compound is involved in various chemical synthesis processes and reaction pathways. For example, it serves as a precursor in the preparation of derivatives from aza annulation reactions, showcasing its versatility in synthetic chemistry (Ali & Winzenberg, 2005). Additionally, its reaction pathways with different chemicals provide insights into the molecular interactions and the synthesis of complex organic structures, offering potential applications in medicinal chemistry and material science (Soldatova et al., 2008).
Coordination Chemistry and Metal-Organic Frameworks
This compound exhibits interesting properties in coordination chemistry, especially in forming metal-organic frameworks (MOFs). For instance, its coordination with copper has been explored, revealing unique coordination modes and potential applications in catalysis and gas storage (Gupta et al., 2018). These MOFs could be instrumental in gas adsorption, catalysis, and other industrial applications due to their stability and functional properties.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)benzoyl]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)10-3-1-2-9(8-10)12(19)17-6-4-11(18)5-7-17/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKADAVGEWXLVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2478245.png)


![[1-(Dimethylamino)cyclobutyl]methanesulfonamide](/img/structure/B2478250.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2478251.png)
![N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide](/img/structure/B2478252.png)
![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)
![N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2478260.png)
![[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2478262.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2478265.png)
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2478267.png)